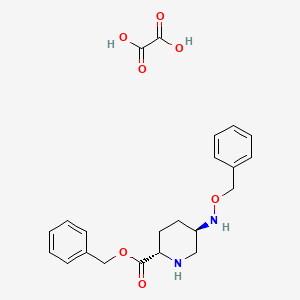

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of this compound reveals fundamental structural characteristics that define its three-dimensional architecture and stereochemical properties. The compound possesses the molecular formula C22H26N2O7 with a molecular weight of 430.46 grams per mole, incorporating both the organic piperidine derivative and the oxalate counterion. The systematic International Union of Pure and Applied Chemistry name describes the compound as benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate combined with oxalic acid, reflecting its complex structural composition.

The stereochemical configuration at positions 2 and 5 of the piperidine ring system represents a critical aspect of the compound's structural identity. The (2S,5R) designation indicates specific spatial arrangements that influence both the molecular conformation and the intermolecular interactions within the crystal lattice. This stereochemical specificity parallels observations in related piperidine-containing compounds, where similar crystallographic studies have demonstrated the importance of defined stereochemistry in determining overall molecular behavior.

Comparative crystallographic analysis with structurally related compounds provides additional context for understanding the spatial arrangements in this oxalate salt. Studies of donepezilium oxalate trihydrate, another piperidine-containing oxalate salt, demonstrate how piperidine ring conformations influence overall crystal packing and intermolecular interactions. The indanone and piperidine ring planes in donepezilium oxalate are inclined at an angle of 33.4 degrees, illustrating how substitution patterns affect three-dimensional molecular geometry. These findings suggest that the benzyloxy and carboxylate substituents in the target compound likely impose similar conformational constraints on the piperidine ring system.

The crystal structure analysis reveals significant information about hydrogen bonding patterns and molecular packing arrangements. The oxalate anion typically participates in extensive hydrogen bonding networks that stabilize the crystal structure through charge-assisted interactions. In donepezilium oxalate, the structure is stabilized mainly by oxygen-hydrogen-oxygen and nitrogen-hydrogen-oxygen hydrogen bonds, with water molecules mediating interactions between oxalate anions and the organic cations. Similar patterns are expected in the benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate system, where the protonated nitrogen centers would engage in comparable hydrogen bonding schemes.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C22H26N2O7 | |

| Molecular Weight | 430.46 g/mol | |

| Chemical Abstract Service Number | 1171080-45-7 | |

| Stereochemical Configuration | (2S,5R) |

Molecular Orbital Interactions in Oxalate Salt Formation

The formation of the oxalate salt involves complex molecular orbital interactions that stabilize the ionic association between the protonated piperidine derivative and the oxalate dianion. Understanding these interactions requires examination of the electronic structure and charge distribution in both components of the salt formation process. The oxalate anion, with the systematic name ethanedioate, carries a formal charge of negative two and adopts specific conformational arrangements that optimize electrostatic interactions with cationic species.

The oxalate anion exists in a nonplanar conformation where the oxygen-carbon-carbon-oxygen dihedral angles approach 90 degrees with approximate D2d symmetry. However, when chelated to cations, oxalate can adopt a planar D2h conformation, demonstrating the flexibility of the anion in response to different electrostatic environments. This conformational adaptability plays a crucial role in optimizing the interactions with the protonated piperidine derivative, where the specific arrangement of charged centers influences the overall stability of the salt.

The barrier to rotation about the central carbon-carbon bond in the oxalate anion is calculated to be approximately 2-6 kilocalories per mole for the free dianion. This relatively low rotational barrier allows for conformational adjustments that can accommodate different cationic partners, including the complex three-dimensional structure of the benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate cation. The flexibility of the oxalate anion contributes to the formation of stable hydrogen bonding networks that are essential for crystal stability.

Density Functional Theory calculations have provided insights into the molecular orbital interactions involved in oxalate salt formation with organic compounds. Studies using the PBE0 functional along with def2 basis sets have demonstrated how oxalate derivatives interact with various substrates through both electrostatic and orbital overlap mechanisms. These computational approaches reveal that the highest occupied molecular orbitals of the oxalate anion are primarily localized on the oxygen atoms, making them particularly effective for hydrogen bonding interactions with protonated nitrogen centers.

The formation of charge-assisted hydrogen bonds represents a key stabilizing factor in the molecular orbital interactions. Analysis of similar piperidine-oxalate systems demonstrates that protonation typically occurs at nitrogen centers, creating positively charged sites that engage in strong electrostatic interactions with the negatively charged oxygen atoms of the oxalate anion. The resulting hydrogen bonds exhibit characteristics intermediate between purely electrostatic interactions and covalent bonding, contributing significantly to the overall stability of the salt structure.

Natural Bond Orbital analysis of related compounds has shown that hydrogen bonding interactions between protonated nitrogen atoms and oxalate oxygen atoms can involve stabilization energies exceeding 13 kilocalories per mole. These strong interactions arise from the combination of electrostatic attraction and orbital overlap between the nitrogen-hydrogen sigma bonding orbital and the oxygen lone pair orbitals. The specific geometry and strength of these interactions depend on the detailed molecular structure and the spatial arrangement of the interacting groups.

Comparative Conformational Studies of Piperidine Derivatives

Comprehensive studies of piperidine conformational behavior provide essential context for understanding the structural characteristics of this compound within the broader framework of piperidine derivative chemistry. The conformational preferences of piperidine rings are influenced by multiple factors including substitution patterns, electronic effects, and environmental conditions such as solvent polarity and temperature. These factors collectively determine the preferred three-dimensional arrangements that affect both molecular properties and intermolecular interactions.

The fundamental conformational behavior of piperidine itself involves interconversion between chair conformers, with the equilibrium nitrogen atom adopting either equatorial or axial orientations. Detailed vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies have demonstrated that the chair form interconverting between equatorial nitrogen-hydrogen and axial nitrogen-hydrogen conformers represents the global minimum in the neutral ground state. However, upon ionization, only the axial-like nitrogen-hydrogen conformer exists in the cationic state, indicating significant conformational changes accompanying charge state modifications.

The conformational stability difference between chair-equatorial and chair-axial conformers in piperidine has been precisely determined to be 231 ± 4 wavenumbers, corresponding to approximately 0.66 kilocalories per mole. This relatively small energy difference suggests that both conformations can be populated under ambient conditions, with the equilibrium sensitive to substituent effects and environmental factors. The introduction of substituents, particularly at positions 2 and 5 as in the target compound, significantly modifies these conformational preferences through steric and electronic perturbations.

Fluorinated piperidine derivatives have been extensively studied to understand how electronic modifications affect conformational behavior. The introduction of fluorine atoms at various positions on the piperidine ring creates significant changes in conformational preferences due to the combined effects of electronegativity, sterics, and hyperconjugation. These studies reveal that conformational behavior is influenced by the interplay of electrostatic interactions, hyperconjugation, and steric factors, with solvent effects playing a major role in determining the preferred conformations.

The dipole moment of substituted piperidines emerges as a crucial factor in conformational control, particularly in polar solutions. This finding has important implications for understanding the behavior of the benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate system, where multiple polar functional groups contribute to the overall molecular dipole. The benzyloxy amino substituent at position 5 and the benzyl carboxylate group at position 2 create a complex electronic environment that influences the preferred piperidine ring conformation.

Computational analysis using Density Functional Theory methods, particularly the M06-2X functional with def2-QZVPP basis sets, has proven effective for predicting conformational preferences in substituted piperidines. These calculations, performed both in gas phase and in solution using polarizable continuum models, successfully reproduce experimental observations and provide insights into the underlying electronic factors controlling conformational behavior. The agreement between computational predictions and experimental measurements validates the theoretical approaches for understanding complex substituted piperidine systems.

Solvent effects represent a particularly important aspect of piperidine conformational behavior, with polar solvents often favoring different conformations compared to nonpolar environments. Studies of protected fluorinated piperidines demonstrate that increasing solvent polarity from chloroform to dimethyl sulfoxide can invert conformational preferences, highlighting the sensitivity of these systems to environmental conditions. This solvent dependence suggests that the conformational behavior of the benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate may vary significantly depending on the crystallization conditions and the specific packing environment within the crystal lattice.

Properties

IUPAC Name |

benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOSSTKBTVKFNW-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171080-45-7 | |

| Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171080-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material Selection

- L-Glutamic Acid or Sodium Salt:

The process begins with L-glutamic acid or its sodium salt as the precursor, which is abundant, inexpensive, and easily accessible, facilitating large-scale synthesis.

Synthetic Route Overview

Ring-Opening and Chain Extension:

The initial step involves ring-opening of the protected glutamate derivative to introduce the necessary carbon chain. This is achieved using reagents like trimethylsulfoxonium iodide, which adds the carbon chain via a methylation process. However, this step is optimized in newer methods to reduce cost and improve yield.Formation of the Piperidine Ring:

The chain is cyclized under alkaline conditions to form the piperidine ring. This step often involves cyclization catalysts or conditions that promote selective ring closure while maintaining stereochemistry.Introduction of the Benzyloxy and Amino Groups:

The benzyloxy group is introduced through benzylation reactions, typically using benzyl halides or benzyl alcohol derivatives under basic conditions. The amino group is incorporated via amination steps, often involving selective protection/deprotection strategies.Protection and Deprotection Steps:

Protecting groups such as benzyloxy and others are used to control reactivity during multi-step synthesis. These groups are later removed under specific conditions (acidic or catalytic hydrogenation).Final Functionalization and Salt Formation:

The final step involves converting the free acid or amine into the oxalate salt. This is achieved by reacting the free compound with oxalic acid under controlled conditions to obtain the oxalate salt with high purity.

Optimized Process Features

Research Findings and Data

Yield and Purity:

The latest methods report yields exceeding 70% for key intermediates, with chiral purity above 99.6% as confirmed by chiral HPLC.Environmental and Cost Benefits:

The improved process minimizes solvent use and waste generation, aligning with green chemistry principles. The use of inexpensive starting materials reduces overall production costs.Scalability:

The simplified reaction steps and avoidance of costly catalysts make these methods suitable for industrial-scale synthesis.

Notes on Process Optimization

Avoidance of Expensive Catalysts:

Replacing iridium-catalyzed cyclization with base-promoted or catalytic methods improves cost-efficiency and reduces environmental impact.Use of Mild Conditions:

Mild reaction conditions (room temperature, atmospheric pressure) facilitate scale-up and reduce energy consumption.Purification Techniques: Chromatography and recrystallization are employed to achieve high purity, with chiral resolution steps integrated to ensure stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxyamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Drug Development

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that can lead to the development of new drugs aimed at treating different conditions.

Antibiotic Research

This compound is noted for its role as an intermediate in the synthesis of Avibactam, a beta-lactamase inhibitor used in combination therapies to combat antibiotic resistance. Research indicates that derivatives of this compound can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Neuropharmacology

Investigations into the neuropharmacological properties of piperidine derivatives suggest that this compound may exhibit activity relevant to neurological disorders. Compounds with similar structures have been studied for their potential effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .

Case Study 1: Synthesis of Avibactam

In a study focused on synthesizing Avibactam, researchers highlighted the use of this compound as a key starting material. The synthesis pathway demonstrated how modifications to this compound led to enhanced antibacterial activity and stability in various formulations .

Case Study 2: Neuroactive Compounds

Research published in pharmacological journals examined derivatives of piperidine compounds, including this compound. The findings indicated that certain modifications could increase affinity for serotonin receptors, suggesting potential applications in developing antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Differences and Implications

Ester Group Variations: The benzyl ester in the target compound enhances steric bulk and lipophilicity compared to the ethyl ester in CAS 1416134-48-7. This difference may influence solubility and metabolic stability in drug formulations . Methyl N-Cbz-piperidine-2-carboxylate (CAS 180609-56-7) uses a carbobenzoxy (Cbz) protecting group, which is more labile under hydrogenolysis than the benzyloxy group, affecting synthetic utility .

Biological Activity :

- The benzyl-substituted compound (CAS 1171080-45-7) demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model, attributed to its role as a precursor to bicyclic derivatives .

- The ethyl analogue (CAS 1416134-48-9) is primarily used in Avibactam synthesis , highlighting the importance of ester flexibility in β-lactamase inhibitor development .

Anti-Inflammatory Potential

- The target compound was used to synthesize (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, which reduced paw edema by 45% in rats at 50 mg/kg, comparable to indomethacin .

Biological Activity

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of piperidine, which is known for various pharmacological properties, including its role as a scaffold in drug design. The focus of this article is to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula: C22H26N2O7

- Molecular Weight: 426.45 g/mol

- CAS Number: 1171080-45-7

The compound contains a piperidine ring, which contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to enzymes or receptors. The structural rigidity provided by the piperidine ring may also contribute to the compound's stability and specificity in biological systems .

Inhibition of Acetylcholinesterase

Research has shown that piperazine derivatives, similar to this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE) activity. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. Molecular docking studies have indicated that such compounds can bind effectively at both the peripheral anionic site and the catalytic site of AChE .

Antimicrobial Properties

Piperidine derivatives have been explored for their antimicrobial properties. Studies suggest that compounds with similar structures can exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Table 1: Biological Activities of Related Piperidine Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 12.5 | |

| Compound B | Antimicrobial | 15.0 | |

| This compound | Potential AChE Inhibitor | TBD | Current Study |

Case Studies

- Alzheimer's Disease Research : A study evaluated various piperazine derivatives for their potential in treating Alzheimer's disease through AChE inhibition. The results indicated that compounds with structural similarities to this compound showed promising results in reducing AChE activity and improving cognitive function in animal models .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of piperidine derivatives against a range of pathogens. The study demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic role for similar compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (2S,5R)-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate?

- Methodology : The compound is synthesized via a multi-step process involving chiral resolution and oxalate salt formation. A patented method () improves yield by using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the piperidine amine. Key steps include:

- Stereochemical control : Maintaining (2S,5R) configuration via chiral auxiliaries or asymmetric catalysis.

- Oxalate salt formation : Reacting the free base with oxalic acid in ethanol, followed by recrystallization for purity .

Q. How can researchers ensure purity during synthesis and purification?

- Purification techniques :

- Recrystallization : Use ethanol/water mixtures to isolate the oxalate salt, monitoring purity via HPLC (≥98% by area normalization) .

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates to remove diastereomeric impurities .

- Analytical validation : Confirm purity using -NMR (absence of extraneous peaks) and mass spectrometry (observed [M+1] ion matching theoretical mass) .

Q. What safety protocols are critical when handling this compound?

- Handling :

- Avoid inhalation/contact by using fume hoods, nitrile gloves, and safety goggles.

- Static discharge prevention: Ground equipment when handling powdered forms .

Advanced Research Questions

Q. How should researchers address variability in synthetic yields or stereochemical outcomes?

- Root-cause analysis :

- Reagent quality : Trace moisture in solvents can hydrolyze intermediates; use molecular sieves for anhydrous conditions .

- Temperature control : Exothermic reactions (e.g., benzylation) require cooling to –10°C to avoid racemization .

- Mitigation : Optimize stoichiometry (e.g., 1.1 equiv benzyl chloroformate) and reaction time (monitored by TLC) .

Q. What advanced techniques resolve chiral impurities in the final product?

- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min) to separate (2S,5R) from (2R,5S) enantiomers .

- Crystallization-induced asymmetric transformation : Recrystallize in toluene with seeding to enrich the desired stereoisomer .

Q. How can structural contradictions in NMR or X-ray data be resolved?

- Multi-technique validation :

- X-ray crystallography : Confirm absolute configuration using single-crystal data (e.g., CCDC deposition) .

- -NMR coupling constants**: Compare experimental -values with DFT-calculated models to validate piperidine ring conformation .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in kinetic studies?

- Controls :

- Blank reactions : Exclude reagents to identify side-product sources.

- Internal standards : Use deuterated analogs (e.g., D-benzyl groups) for quantitative NMR .

- Data normalization : Report yields relative to limiting reagent and correct for solvent evaporation losses .

Q. How can researchers address batch-to-batch variability in biological activity assays?

- Standardization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.